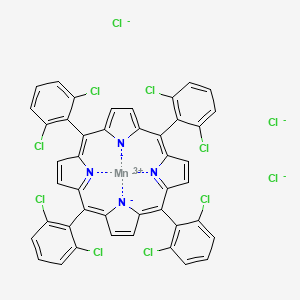

锰(3+);5,10,15,20-四(2,6-二氯苯基)卟啉-22,24-二酰亚胺;三氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride” is a complex compound. It’s important to note that the information available is limited and may not fully describe this specific compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a central manganese ion coordinated to a porphyrin ring. The porphyrin ring is substituted with dichlorophenyl groups . For a more detailed analysis, a specialized chemical modeling software or expert consultation may be required.

科学研究应用

Pesticide Degradation

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has been used in the catalytic degradation of pesticides . Porphyrins act as good catalysts for the degradation of pesticides and have been shown as a useful tool for the elucidation of their degradation products .

Synthesis of Manganese Complexes

The complexation of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and metal exchange reactions of their cadmium complexes with manganese(II) chloride in DMF were studied with the goal of finding optimal conditions for the synthesis of manganese(II) and manganese(III) complexes .

Catalytic Systems

Due to their high reactivity toward oxidation and oxygenation, manganese complexes have been studied as models of enzymes . Some manganese porphyrins are molecular magnets, and some others are capable of forming nanoporous structures , thus giving rise to new materials with required properties.

Therapeutic Purposes

Increasing interest in the use of manganese porphyrin complexes for therapeutic purposes has stimulated studies aimed at obtaining new knowledge on the structure and physicochemical properties of these compounds.

Synthesis of Biologically Active Compounds

Manganese porphyrin complexes are used in the synthesis of biologically active compounds . These compounds have a wide range of applications in various fields of science and technology.

Functional Materials

Manganese porphyrin complexes are used in the synthesis of functional materials . These materials have unique properties that make them suitable for various applications.

作用机制

Target of Action

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is a complex organic metal compound . It has been studied for its interaction with manganese (II) chloride . The primary target of this compound is manganese (II) chloride, with which it forms manganese (II) and manganese (III) complexes .

Mode of Action

The compound interacts with its target through complexation and metal exchange reactions . The complexation of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and metal exchange reactions of their cadmium complexes with manganese (II) chloride were studied with the goal of finding optimal conditions for the synthesis of manganese (II) and manganese (III) complexes .

Biochemical Pathways

Manganese porphyrins have been studied as models of enzymes due to their high reactivity toward oxidation and oxygenation . They are also interesting subjects for studying the relations between the structure and physicochemical, catalytic, and other properties of coordination compounds of biometals with organic ligands .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, methanol, and dichloromethane , which may influence its absorption and distribution.

Result of Action

Some manganese porphyrins are known to be molecular magnets and are capable of forming nanoporous structures . This gives rise to new materials with required properties .

属性

IUPAC Name |

manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQYGFMXFKOTOZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H20Cl11MnN4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。